Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carbamate group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and bases like sodium hydroxide for hydrolysis .
Major Products Formed
The major products formed from these reactions include 5-amino-2-nitropyridine, 5-bromo-2-aminopyridine, and other substituted pyridine derivatives .
Scientific Research Applications
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Shares the bromine and nitro functional groups but lacks the carbamate group.
2-Amino-5-bromopyridine: Contains a bromine atom and an amino group instead of a nitro group.
5-Bromo-3-nitropyridine-2-carbonitrile: Similar structure with a nitrile group instead of a carbamate group.
Uniqueness
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJNBFSNAEDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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